N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide
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Description
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide, also known as EGT-1442, is a synthetic compound that belongs to the class of thiazole-based compounds. It has been studied for its potential applications in the field of scientific research, particularly in the areas of neuroscience and pharmacology. In
Scientific Research Applications
- Thiazole derivatives, including the compound , have been studied for their antibacterial potential. Researchers explore their ability to inhibit bacterial growth and combat infections. Investigating the mechanism of action and identifying specific bacterial targets is crucial in this context .
- The compound’s structure suggests potential antiviral activity. Scientists investigate its effects against viral pathogens, including HIV. In vitro assays can assess its ability to inhibit viral replication and entry into host cells .
- The compound’s thiazole moiety may serve as a ligand for metal ions. Researchers study its chelation properties and coordination behavior with transition metals. Such complexes could have applications in catalysis or drug design .
Antibacterial Activity
Antiviral Properties
Metal Chelation and Coordination
properties
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-5-21-14-9-7-6-8-12(14)13-11-22-16(18-13)19-15(20)10-17(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDLSAPUXLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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